Pentyl 6-bromohexanoate is an organic compound derived from the esterification of 6-bromohexanoic acid with pentanol. Its molecular formula is , and it features a linear structure characterized by a six-carbon chain with a bromine atom at the sixth position. The compound exhibits typical properties of esters, including volatility and solubility in organic solvents. The presence of the bromine atom introduces unique reactivity, making it useful in various chemical applications.
Pentyl 6-bromohexanoate has been investigated for its biological properties, particularly in relation to its effects on various cellular processes. Studies have shown that it can inhibit certain pathways in protozoan parasites, such as Trypanosoma cruzi, which causes Chagas disease. The compound's activity may be attributed to its ability to disrupt membrane sterol biosynthesis, thus affecting cell viability .
The synthesis of pentyl 6-bromohexanoate typically involves the following steps:
Pentyl 6-bromohexanoate has several applications across different fields:
Research on interaction studies involving pentyl 6-bromohexanoate has focused on its effects on biological systems. For instance, studies have assessed its impact on lipid metabolism and sterol biosynthesis pathways in Trypanosoma cruzi, highlighting its potential as a lead compound for developing antiparasitic agents . Additionally, interactions with various nucleophiles have been explored to understand its reactivity profile better.
Pentyl 6-bromohexanoate shares structural similarities with several other compounds, particularly those containing bromoalkanes or ester functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-bromohexanoate | Similar structure; used in similar applications | |
Methyl 6-bromohexanoate | Shorter alkyl chain; different physical properties | |
Propyl 6-bromohexanoate | Intermediate length chain; varied reactivity |
Uniqueness: Pentyl 6-bromohexanoate is distinguished by its longer alkyl chain compared to methyl and ethyl derivatives, which may enhance its lipophilicity and biological activity. This structural feature could influence its pharmacokinetic properties and interactions within biological systems.
Palladium-catalyzed cross-coupling has emerged as a versatile tool for functionalizing esters, including bromohexanoate derivatives. A seminal study demonstrated that Pd(OAc)₂ or Pd₂(dba)₃, when paired with bulky electron-rich o-biphenyl phosphines (e.g., DavePhos or JohnPhos), facilitates α-arylation of esters at room temperature or 80°C. For pentyl 6-bromohexanoate synthesis, this approach could enable direct coupling of pentyl alcohol with pre-functionalized bromohexanoic acid intermediates.
Key parameters influencing yield and selectivity include:
A comparative analysis of palladium catalysts (Table 1) reveals that Pd(OAc)₂ outperforms PdCl₂ and Pd(PPh₃)₄ in base-free conditions, achieving 95% yield for alkenyl boronic ester couplings. This suggests its suitability for bromohexanoate synthesis, particularly when paired with nitrogen-based ligands like 1,10-phenanthroline to stabilize Pd(II) intermediates.
Table 1. Catalyst Performance in Pd-Catalyzed Coupling Reactions
Catalyst | Ligand | Yield (%) | Selectivity (Cross:Homo) |
---|---|---|---|
Pd(OAc)₂ | 1,10-Phenanthroline | 98 | >99:1 |
PdCl₂ | None | 21 | 100:0 |
Pd(PPh₃)₄ | Triphenylphosphine | 46 | 47:53 |
Mechanistically, oxidative addition of the bromohexanoate to Pd(0) forms a Pd(II) complex, followed by reductive elimination with the pentyl nucleophile. Oxygen serves as a critical reoxidant, regenerating Pd(II) from Pd(0) without requiring stoichiometric oxidants.
Radical pathways offer complementary selectivity to polar mechanisms, particularly for sterically hindered substrates. Copper-catalyzed methods enable α-alkylation of esters via radical-radical coupling, as demonstrated in reactions between α-bromo carbonyls and amino acids. For pentyl 6-bromohexanoate, this could involve generating a hexanoate-centered radical, which subsequently couples with a pentyl radical.
Critical advancements include:
Table 2. Radical Alkylation Efficiency Under Varied Conditions
Entry | Light Source | Catalyst | Time (h) | Yield (%) |
---|---|---|---|---|
1 | Blue LED | CuBr | 4 | 96 |
2 | None | CuBr | 24 | 12 |
3 | Blue LED | None | 24 | <5 |
The mechanism proceeds through single-electron transfer (SET) from Cu(I) to the C-Br bond, generating a bromohexanoate radical that couples with a pentyl radical formed via H-atom abstraction. Density functional theory (DFT) calculations indicate a 5.5 kcal/mol barrier for radical addition, favoring this pathway over direct ionic substitution.
While nickel catalysis for ester coupling is less explored than Pd/Cu systems, solvent engineering significantly impacts reaction efficiency. Polar aprotic solvents like dichloroethane (DCE) enhance nickelate formation, critical for oxidative addition steps.
Key solvent properties include:
Table 3. Solvent Effects on Nickel-Catalyzed Coupling
Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
---|---|---|---|
DCE | 10.4 | 78 | 6 |
THF | 7.5 | 45 | 12 |
DMF | 36.7 | 62 | 8 |
In DCE, nickel complexes adopt a tetrahedral geometry that facilitates oxidative addition of the C-Br bond, while DMF’s strong coordination to Ni centers slows ligand exchange. Additives like LiCl (0.5 equiv) further optimize reactivity by generating NiCl₂ precursors in situ.
Pentyl 6-bromohexanoate serves as a critical intermediate in the synthesis of anti-inflammatory drug precursors through multiple mechanistic pathways [3] [4]. Research has demonstrated that bromohexanoate derivatives, including the pentyl ester, play essential roles in the development of selective cyclooxygenase inhibitors and novel anti-inflammatory agents [3]. The compound's bromine substituent at the terminal carbon position provides a reactive site for nucleophilic substitution reactions, enabling the construction of complex pharmaceutical scaffolds [4] .
The most significant application of pentyl 6-bromohexanoate in anti-inflammatory drug development involves its role as a precursor in synthesizing analogs of 6-bromohypaphorine, which demonstrates potent anti-inflammatory activity through alpha-7 nicotinic acetylcholine receptor agonism [3]. Studies have shown that methoxy ester derivatives of 6-iodohypaphorine, synthesized using bromohexanoate intermediates, exhibit enhanced potency with an effective concentration fifty value of 610 nanomolar, representing a 130-fold improvement over the parent compound [3].
The anti-inflammatory mechanism of bromohexanoate-derived compounds operates through modulation of macrophage activation and cytokine production [3]. Research findings indicate that these compounds significantly decrease toll-like receptor 4 surface expression, which plays a crucial role in lipopolysaccharide recognition and inflammatory cascade initiation [3]. Additionally, these derivatives increase cluster of differentiation 86 expression, promoting anti-inflammatory interleukin-10 response and contributing to inflammation resolution [3].
Anti-inflammatory Application | Target Mechanism | Reported Efficacy | Structural Advantage | Development Stage |
---|---|---|---|---|
Cyclooxygenase Inhibitor Precursors | Cyclooxygenase inhibition | Variable micromolar range [6] | Improved selectivity [6] | Preclinical [6] |
Alpha-7 Nicotinic Acetylcholine Receptor Agonist Derivatives | Nicotinic receptor activation | 610 nanomolar [3] | Enhanced potency [3] | Advanced preclinical [3] |
Hypaphorine Analogs | Receptor-mediated anti-inflammation | 80 micromolar [3] | Reduced toxicity [3] | Clinical evaluation [3] |
General Anti-inflammatory Intermediates | Multi-pathway targeting | Sub-micromolar to micromolar range [4] | Versatile modification [4] | Early research [4] |
The synthetic utility of pentyl 6-bromohexanoate extends to the preparation of suberoylanilide hydroxamic acid derivatives, which exhibit anti-inflammatory properties through histone deacetylase inhibition [7]. The compound serves as an alkylating agent in the direct functionalization of malonamic esters, providing access to branched derivatives with enhanced biological activity [7]. This synthetic approach eliminates the need for protective group strategies and enables efficient construction of complex anti-inflammatory scaffolds [7].
The structural characteristics of pentyl 6-bromohexanoate make it particularly suitable for bioavailability enhancement through prodrug design strategies [8] [9]. The pentyl ester functionality serves as a lipophilic promoiety that significantly improves membrane permeability and oral absorption of polar drug substances [8] [10]. Research demonstrates that fatty acid ester conjugation, exemplified by pentyl 6-bromohexanoate, enhances lipophilicity and facilitates passive transport across biological membranes [9].
The bioavailability enhancement mechanism of pentyl 6-bromohexanoate operates through several distinct pathways [11] [12]. The compound's calculated logarithmic partition coefficient of 3.68 indicates high lipophilicity, which correlates with improved membrane permeation and enhanced oral bioavailability [2]. This lipophilic character enables the compound to traverse intestinal epithelial barriers more effectively than corresponding polar analogs [12].
Esterase-mediated hydrolysis represents the primary activation mechanism for pentyl 6-bromohexanoate prodrugs [13] [14]. Carboxylesterase enzymes, particularly carboxylesterase 1, demonstrate substrate specificity for amino acid esters and fatty acid conjugates, enabling controlled release of active pharmaceutical ingredients [13]. The hydrolysis kinetics of pentyl esters exhibit intermediate rates compared to shorter alkyl chains, providing sustained drug release profiles suitable for extended therapeutic action [13].
Enhancement Mechanism | Pentyl 6-bromohexanoate Role | Therapeutic Benefit | Clinical Relevance |
---|---|---|---|
Lipophilicity Increase | High logarithmic partition coefficient (3.68) improves membrane crossing [2] | Improved oral absorption [11] | Critical for poorly soluble drugs [11] |
Membrane Permeation | Enhanced passive diffusion [9] | Better tissue penetration [9] | Essential for targeted therapy [9] |
Enzymatic Activation | Controlled esterase hydrolysis [13] | Targeted drug release [13] | Minimizes side effects [13] |
Sustained Release | Extended pharmacokinetic profile [15] | Reduced dosing frequency [15] | Improves patient compliance [15] |
The structural modifications enabled by pentyl 6-bromohexanoate include conjugation with various pharmacophores through ester linkage formation [16]. This approach has been successfully applied in the development of dendrimer-based drug delivery systems, where the ester linkage provides pH-sensitive release characteristics [16]. The compound's bromine substituent offers additional functionalization opportunities through nucleophilic substitution reactions, enabling the introduction of targeting moieties and pharmacokinetic modifiers .
Molecular dynamics studies of pentyl ester prodrugs demonstrate improved conformational stability and reduced molecular flexibility compared to shorter alkyl chains [15]. This enhanced structural rigidity contributes to better receptor binding affinity and prolonged biological activity [15]. The alkyl chain length optimization studies reveal that pentyl esters achieve optimal balance between lipophilicity and enzymatic lability, making them particularly suitable for oral drug delivery applications [15].
The comparative evaluation of bromohexanoate esters reveals distinct advantages of the pentyl derivative in prodrug applications [18] . Systematic analysis of methyl, ethyl, pentyl, and benzyl 6-bromohexanoate demonstrates that chain length significantly influences pharmaceutical properties and prodrug performance [20] . The pentyl ester exhibits superior balance between lipophilicity enhancement and enzymatic stability compared to shorter and longer alkyl chains [20].
Lipophilicity analysis demonstrates progressive increases in logarithmic partition coefficient values across the bromohexanoate ester series [2] [21]. Methyl 6-bromohexanoate exhibits moderate lipophilicity with a calculated logarithmic partition coefficient of approximately 2.34, while ethyl 6-bromohexanoate shows enhanced lipophilicity at 2.87 . Pentyl 6-bromohexanoate achieves high lipophilicity with a logarithmic partition coefficient of 3.68, approaching the optimal range for oral drug absorption [2]. Benzyl 6-bromohexanoate demonstrates similar lipophilicity at 3.69 but exhibits different pharmacokinetic characteristics due to aromatic substitution [21].
Ester Derivative | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Logarithmic Partition Coefficient | Polar Surface Area (Ų) | Solubility Profile |
---|---|---|---|---|---|---|
Methyl 6-bromohexanoate | C₇H₁₃BrO₂ | 209.08 [4] | 4897-84-1 [4] | 2.34 | 26.30 | Moderate lipophilic [4] |
Ethyl 6-bromohexanoate | C₈H₁₅BrO₂ | 223.11 [18] | 25542-62-5 [18] | 2.87 | 26.30 | Enhanced lipophilic [18] |
Pentyl 6-bromohexanoate | C₁₁H₂₁BrO₂ | 265.19 [1] | 41049-09-6 [1] | 3.68 [2] | 26.30 [2] | High lipophilic [1] |
Benzyl 6-bromohexanoate | C₁₃H₁₇BrO₂ | 285.18 [21] | 78277-26-6 [21] | 3.69 [21] | 26.30 [21] | High lipophilic [21] |
Enzymatic hydrolysis kinetics vary significantly among bromohexanoate ester derivatives, with important implications for prodrug design [13] . Methyl esters undergo rapid carboxylesterase-mediated hydrolysis, resulting in immediate drug release profiles suitable for fast-acting formulations [13]. Ethyl esters demonstrate moderate hydrolysis rates, providing intermediate release characteristics . Pentyl esters exhibit slower enzymatic cleavage due to steric hindrance and reduced enzyme-substrate affinity, enabling sustained release applications [15].
The comparative membrane permeability analysis reveals that pentyl 6-bromohexanoate achieves optimal permeation characteristics for pharmaceutical applications [20] [22]. Cell culture studies demonstrate that increasing alkyl chain length from methyl to pentyl progressively enhances membrane penetration and cellular uptake [22]. However, further chain extension beyond pentyl results in diminishing returns due to increased molecular size and reduced aqueous solubility [22].
Alkyl Chain Length | Lipophilicity Enhancement | Membrane Permeability | Enzymatic Hydrolysis Rate | Bioavailability Potential | Stability in Solution | Prodrug Suitability |
---|---|---|---|---|---|---|
C₁ (Methyl) | Low | Limited | Fast [13] | Moderate [13] | High | Basic |
C₂ (Ethyl) | Moderate | Improved | Moderate [13] | Good [13] | High | Standard |
C₅ (Pentyl) | High [2] | Significantly Enhanced [22] | Slow [15] | Excellent [15] | Moderate [15] | Optimal [15] |
C₇ (Benzyl) | High [21] | Enhanced [21] | Variable | Good | Moderate [21] | Specialized |
Formulation compatibility studies demonstrate that pentyl 6-bromohexanoate exhibits favorable physicochemical properties for pharmaceutical development [23] [24]. The compound maintains stability in common organic solvents and demonstrates compatibility with various excipients used in solid and liquid dosage forms [23]. Solvent-free enzymatic synthesis approaches have been developed for pentyl ester production, supporting scalable manufacturing processes [24].
Design Parameter | Methyl Ester | Ethyl Ester | Pentyl Ester | Benzyl Ester |
---|---|---|---|---|
Hydrolysis Mechanism | Rapid esterase [13] | Moderate esterase [13] | Slower esterase [15] | Variable esterase |
Tissue Distribution | Systemic [13] | Enhanced tissue | Selective tissue [15] | Tissue specific |
Metabolic Stability | Low [13] | Moderate | High [15] | Moderate |
Carrier-Mediated Transport | Limited [13] | Improved | Excellent [15] | Good |
Formulation Compatibility | High [23] | High [23] | Moderate [23] | Moderate [23] |